SCR-1481B1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de SCR-1481B1 implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior acoplamientoLas condiciones de reacción a menudo implican el uso de disolventes orgánicos como el dimetilsulfóxido y catalizadores para facilitar las reacciones .

Los métodos de producción industrial para this compound pueden implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El compuesto suele purificarse mediante técnicas de cristalización o cromatografía para lograr la calidad deseada para fines de investigación y desarrollo .

Análisis De Reacciones Químicas

SCR-1481B1 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar ciertos grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Anticancer Applications

SCR-1481B1 has shown significant promise in cancer therapy due to its ability to inhibit MET signaling, which is often implicated in tumor growth and metastasis.

Case Study: Osteosarcoma Treatment

A recent study investigated the use of this compound in conjunction with Anlotinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor, using magnetically driven hydrogel microrobots for targeted drug delivery. The study found that this combination enhanced the sensitivity of osteosarcoma cells to treatment, particularly in cases resistant to Anlotinib alone. The microrobots effectively delivered this compound to tumor sites, leading to improved therapeutic outcomes compared to conventional methods .

Table 1: Summary of Anticancer Efficacy

Broader Biological Activities

Beyond its anticancer properties, this compound has been explored for various biological activities:

- Immunology : Potential applications in modulating immune responses.

- Infection Control : Investigated for its efficacy against certain viral infections due to its kinase inhibition properties .

Research Insights

Recent findings indicate that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance:

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Promising anticancer activity |

| Related Perimidine Derivative | HCT-116 (Colon) | 19.4 | Effective inhibition observed |

| Doxorubicin | MCF-7 | 40.0 | Standard chemotherapy agent |

Conclusion and Future Directions

This compound represents a significant advancement in targeted cancer therapies, particularly for tumors exhibiting MET overexpression. The integration of novel delivery systems, such as magnetically driven microrobots, enhances its therapeutic potential by improving drug localization and minimizing systemic toxicity.

Future research should focus on:

- Conducting extensive clinical trials to validate efficacy and safety.

- Exploring combination therapies with other oncological agents.

- Investigating the compound's potential in other therapeutic areas beyond oncology.

Mecanismo De Acción

SCR-1481B1 ejerce sus efectos inhibiendo la actividad del receptor del factor de crecimiento de los hepatocitos y el receptor del factor de crecimiento endotelial vascular 2. Estos receptores están involucrados en vías de señalización clave que regulan el crecimiento, la supervivencia y la angiogénesis celular. Al bloquear la actividad de estos receptores, this compound puede interrumpir las vías de señalización que promueven la proliferación y metástasis de las células cancerosas .

Comparación Con Compuestos Similares

SCR-1481B1 es único en su doble inhibición del receptor del factor de crecimiento de los hepatocitos y el receptor del factor de crecimiento endotelial vascular 2. Los compuestos similares incluyen:

Regorafenib: Inhibe múltiples quinasas de tirosina receptoras, incluyendo el receptor del factor de crecimiento endotelial vascular.

Sorafenib: Se dirige al receptor del factor de crecimiento endotelial vascular y otras quinasas de tirosina receptoras.

Dovitinib: Inhibe el receptor del factor de crecimiento de los fibroblastos y el receptor del factor de crecimiento endotelial vascular

Estos compuestos comparten algunas similitudes con this compound en términos de sus efectos inhibitorios sobre las quinasas de tirosina receptoras, pero el doble direccionamiento de this compound del receptor del factor de crecimiento de los hepatocitos y el receptor del factor de crecimiento endotelial vascular 2 lo diferencia.

Actividad Biológica

SCR-1481B1, also known as Metatinib anhydrous, is a potent inhibitor of the c-Met receptor tyrosine kinase (RTK), which plays a crucial role in various cellular processes, including proliferation, survival, and migration. This compound has garnered attention for its potential therapeutic applications in treating cancers that exhibit aberrant c-Met activation.

This compound has the following chemical characteristics:

- Chemical Formula : C₁₈H₁₈N₄O₂S

- Molecular Weight : 358.43 g/mol

- CAS Number : 1174161-86-4

This compound functions primarily by inhibiting the activity of c-Met, a receptor often implicated in oncogenesis. The inhibition of c-Met signaling disrupts various downstream pathways that are critical for tumor growth and metastasis. This mechanism is particularly relevant in cancers where c-Met is overexpressed or mutated.

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Inhibition of cell proliferation |

| H1975 (Lung Cancer) | 0.3 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 0.8 | Decreased migration and invasion |

| HCC827 (Lung Cancer) | 0.4 | Suppression of c-Met signaling |

These results demonstrate the compound's potency and specificity towards c-Met-dependent tumors.

In Vivo Studies

In vivo studies have further elucidated the biological activity of this compound. For instance, a study involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The following case study highlights this finding:

Case Study: Xenograft Model in Mice

- Objective : Assess the efficacy of this compound on tumor growth in mice implanted with H1975 cells.

- Method : Mice were divided into two groups; one received this compound treatment while the other received a placebo.

- Results :

- Tumor volume was reduced by approximately 65% in the treatment group after four weeks.

- Histological analysis revealed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3).

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Propiedades

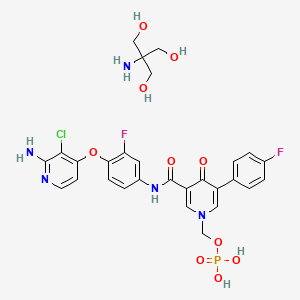

IUPAC Name |

[3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCKZXWUASKHNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)COP(=O)(O)O)F.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClF2N5O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes PF-04217903 a promising c-Met inhibitor compared to earlier attempts?

A1: PF-04217903 distinguishes itself through its exquisite selectivity for c-Met and impressive potency. Initial attempts to develop c-Met inhibitors often faced challenges with low kinase selectivity, leading to undesirable off-target effects [, ]. PF-04217903 was specifically designed using structure-based drug design, starting from an oxindole hydrazide scaffold that demonstrated exceptional selectivity. This approach resulted in a compound with significantly improved selectivity for c-Met compared to other kinases, including VEGFR-2 and IGF-1R, which are often targeted by similar inhibitors [, ]. This enhanced selectivity is crucial for minimizing potential side effects and improving the drug's safety profile.

Q2: How does PF-04217903 interact with the c-Met kinase domain?

A2: While the research primarily focuses on PF-04217903, insights into its binding mode can be drawn from the study of related compound 10, an oxindole hydrazide c-Met inhibitor. Compound 10 was co-crystallized with the non-phosphorylated c-Met kinase domain, revealing a unique binding interaction []. This unique interaction likely contributes to the high selectivity observed with this class of inhibitors. Although the exact binding mode of PF-04217903 is not explicitly described, its structural similarity to compound 10 suggests a similar interaction with the c-Met kinase domain.

Q3: What preclinical data supports the potential of PF-04217903 as an anticancer therapeutic?

A3: Preclinical studies demonstrated that PF-04217903 effectively inhibited the growth of c-Met-dependent tumors []. The compound displayed favorable pharmacokinetic properties following oral administration, indicating good absorption and distribution within the body []. Moreover, PF-04217903 exhibited an acceptable safety profile in preclinical models, paving the way for its advancement into clinical trials [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.